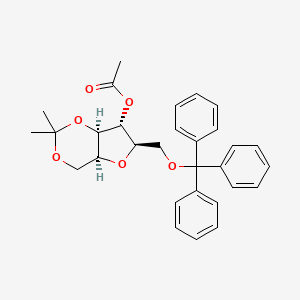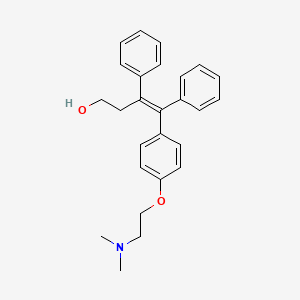
1,1,3,3-Tetraethoxypropane-1,3-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Alternative syntheses have been explored for compounds with D2d symmetric structures, which may provide insights into methods applicable to 1,1,3,3-Tetraethoxypropane-1,3-d2. One approach described involves synthesizing new D2d symmetric compounds from known precursors, highlighting methodologies that could be adapted for synthesizing 1,1,3,3-Tetraethoxypropane-1,3-d2 (Ayats et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1,1,3,3-Tetraethoxypropane-1,3-d2, such as tetraisopropylmethane, shows a mixture of conformers in solution, revealing complex dynamics that could be similar in 1,1,3,3-Tetraethoxypropane-1,3-d2. This understanding of conformational dynamics in structurally similar molecules offers insights into the potential molecular structure and behavior of 1,1,3,3-Tetraethoxypropane-1,3-d2 (Anderson et al., 2002).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of structurally related compounds, such as 3,3,4,4-tetraethoxybut-1-yne, provide a basis for understanding the reactivity of 1,1,3,3-Tetraethoxypropane-1,3-d2. These studies reveal how certain functional groups and structural features influence the chemical stability and reactivity under different conditions (Sydnes et al., 2007).
Physical Properties Analysis
For compounds like 1,2-dimethoxyethane and 1,2-dimethoxypropane, studies have focused on their behavior in various solvents, providing a comparative basis for the solvation and physical properties of 1,1,3,3-Tetraethoxypropane-1,3-d2. Such research can elucidate the solubility, diffusion coefficients, and thermodynamic properties relevant to 1,1,3,3-Tetraethoxypropane-1,3-d2 (Hezaveh et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,1,3,3-Tetraethoxypropane-1,3-d2 can be inferred from studies on similar compounds, such as the synthesis and reaction behavior of 3,3,4,4-tetraethoxybut-1-yne. These studies provide valuable information on the stability of the compound under various conditions and its reactivity towards different reagents, which is crucial for understanding the chemical properties of 1,1,3,3-Tetraethoxypropane-1,3-d2 (Sydnes et al., 2007).
Aplicaciones Científicas De Investigación
Application in Biochemistry
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates .
Application in Pharmacology
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Application in Organic Synthesis
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” can be used as a reactant to synthesize cyclic sulfamides .
- Methods of Application : The compound is used in the Pictet-Spengler reaction in the presence of formic acid to synthesize cyclic sulfamides .
Application in Organic Chemistry
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” can be used to synthesize isoxazole .
- Methods of Application : The compound reacts with hydroxylamine hydrochloride in water to synthesize isoxazole .
Application in Chemical Synthesis
- Summary of the Application : “1,1,3,3-Tetraethoxypropane-1,3-d2” can be used as a reactant to synthesize cyclic sulfamides .
- Methods of Application : The compound is used in the Pictet-Spengler reaction in the presence of formic acid to synthesize cyclic sulfamides .
Application in Organic Chemistry
Safety And Hazards
1,1,3,3-Tetraethoxypropane-1,3-d2 is a combustible liquid8. It is harmful if swallowed8. Containers can burst violently or explode when heated, due to excessive pressure build-up9. Vapours may be ignited by a spark, a hot surface or an ember9. Vapours may form explosive mixtures with air9.
Direcciones Futuras
1,1,3,3-Tetraethoxypropane-1,3-d2 is the precursor of the ubiquitous natural compound malondialdehyde1. It has potential applications in the field of drug development due to its ability to affect the pharmacokinetic and metabolic profiles of drugs7.
Propiedades
IUPAC Name |
1,1,1,2,2-pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-5-10-9(11-6-2,12-7-3)13-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLNAJYDRSIKJS-DEHFLJNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentadeuterio-2-[tris(1,1,2,2,2-pentadeuterioethoxy)methoxy]ethane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


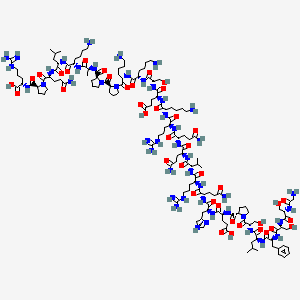
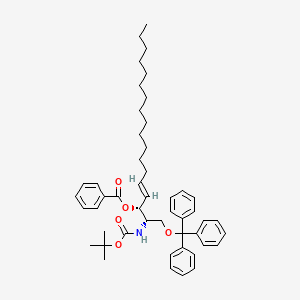
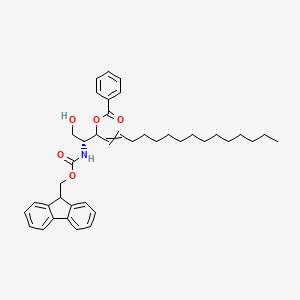
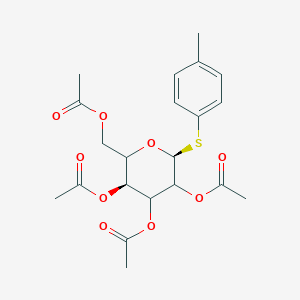
![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
